Sodium usnate
Description
Historical Context and Derivation from Usnic Acid in Lichen Metabolite Research
Usnic acid, first isolated in 1844, is a prominent secondary metabolite found in various lichen species, particularly of the genus Usnea. ncats.ioresearchgate.netwikipedia.org For centuries, traditional medicine has utilized lichens for various purposes, hinting at the bioactive properties of their chemical constituents. variati.it Usnic acid itself is a dibenzofuran (B1670420) derivative and has been the subject of extensive research due to its array of biological activities. researchgate.netajpp.in
However, the poor solubility of usnic acid in aqueous solutions presented a significant hurdle for its application in many biological and pharmaceutical studies. variati.itbiolichen.com To overcome this limitation, researchers developed various derivatives, with sodium usnate being a key example. thencd.euresearchgate.net The synthesis of this compound involves a salification process where the most reactive hydroxyl group of usnic acid is treated with a sodium salt, such as sodium carbonate. thencd.eumdpi.com This chemical modification results in a sodium salt derivative that exhibits improved water solubility while retaining the core dibenzofuran structure essential for its biological activity. thencd.eu
Significance of this compound as a Water-Soluble Usnic Acid Derivative for Biological Investigations
The enhanced water solubility of this compound is a critical attribute that has propelled its use in biological research. biolichen.comthencd.eu This property allows for more straightforward formulation and administration in experimental models, facilitating the investigation of its effects on cells and organisms. researchgate.net The ability to achieve higher concentrations in aqueous media is crucial for a variety of in vitro assays and for studying its bioavailability. acs.orgchemrxiv.org
Several studies have highlighted the importance of this increased solubility. For instance, the improved solubility of this compound in aqueous medium has been shown to result in optimized antileishmanial activity compared to usnic acid. mdpi.com This demonstrates that the conversion to a salt form can lead to enhanced biological efficacy, likely due to better interaction with biological targets in an aqueous environment.
Scope and Academic Research Objectives Addressing Mechanistic Insights and Therapeutic Potential
The primary objectives of academic research on this compound revolve around elucidating its mechanisms of action and evaluating its therapeutic potential across various applications. Scientists are actively investigating how this compound interacts with cellular and molecular targets to exert its biological effects.
A significant area of research is its antimicrobial properties. Studies have shown that this compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. thencd.eu Research has also explored its potential against other microorganisms.
Another major focus is its potential in cancer research. While much of the research has been on usnic acid, the improved bioavailability of its salt derivatives like this compound makes them attractive candidates for further investigation. ajpp.in Research has explored the antiproliferative effects of usnic acid and its derivatives on various cancer cell lines. acs.org
Furthermore, the anti-inflammatory and antiviral properties of usnic acid and its derivatives are under investigation. For example, this compound has been studied for its potential to inhibit the SARS-CoV-2 virus, showing promising results in in vitro assays. nih.gov Docking studies have suggested that this compound may have a better binding efficiency for key viral proteins compared to some existing antiviral drugs. chemrxiv.org
Recent research has also delved into the development of drug delivery systems for this compound, such as chitosan-based nanoparticles, to further enhance its stability and potential therapeutic application. uniroma1.it The complexation of this compound with lanthanide ions is another novel approach being explored to improve its selectivity and mechanism of action against parasites like Leishmania amazonensis. mdpi.com
Interactive Data Table: In Vitro Activity of this compound
| Target Organism/Cell Line | Assay Type | Key Finding | Reference |
| SARS-CoV-2 | Antiviral Assay | IC50 of 5.33 μM | nih.gov |
| Staphylococcus aureus | Antibacterial Assay | Average MIC of ~5 ppm | thencd.eu |
| Staphylococcus epidermidis | Antibacterial Assay | Average MIC of ~5 ppm | thencd.eu |
| Leishmania amazonensis promastigotes | Antileishmanial Assay | IC50 < 1.50 μM | mdpi.com |
| Leishmania amazonensis amastigotes | Antileishmanial Assay | IC50 < 7.52 μM | mdpi.com |
| HepG2 (human liver cancer cells) | Cytotoxicity Assay | Significant hepatotoxicity at concentrations of 0.375 mg/mL and higher | uniroma1.it |
Interactive Data Table: Comparative Docking Study of this compound
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Inhibition Constant | Reference |
| SARS-CoV-2 Main Protease | This compound | -8.55 | 539.86 nM | chemrxiv.org |
| SARS-CoV-2 Main Protease | Usnic Acid | -8.05 | 1.27 µM | chemrxiv.org |
| SARS-CoV-2 Spike RBD | This compound | -6.53 | 16.40 µM | chemrxiv.org |
| SARS-CoV-2 Spike RBD | Usnic Acid | -6.02 | 38.75 µM | chemrxiv.org |
Structure
2D Structure
Properties
CAS No. |
34769-44-3 |
|---|---|
Molecular Formula |
C18H15NaO7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
sodium 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-2-ide-1,3-dione |
InChI |
InChI=1S/C18H15O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,22-23H,1-4H3;/q-1;+1 |
InChI Key |
XAIVUDQXALPCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+] |
Pictograms |
Irritant |
Related CAS |
39012-86-7 |
Synonyms |
(+)-Usnic acid sodium |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies of Sodium Usnate and Its Analogues
Synthetic Pathways for Sodium Usnate from Usnic Acid
The primary route for synthesizing this compound involves the direct salification of usnic acid. thencd.eu Usnic acid is a dibenzofuran (B1670420) derivative characterized by its poor water solubility, which limits its clinical and industrial applications. biolichen.comuniroma1.it To address this, the sodium salt is prepared, a process that significantly improves its solubility in aqueous media. thencd.euresearchgate.net
The synthesis is typically achieved by treating usnic acid with a sodium base. The reaction targets the most reactive phenolic hydroxyl group on the molecule. thencd.eu This chemical modification to form the salt preserves the core di-benzo-furan-dione structure, which is believed to be essential for its biological activities, including its antimicrobial properties. thencd.eu The enhanced solubility of this compound allows for its formulation in aqueous solutions without the need for organic solvents, which is particularly advantageous for creating drug delivery systems like nanoparticles. uniroma1.it Research has confirmed that sodium and potassium salts of usnic acid are completely soluble in water. researchgate.net
Rational Design and Synthesis of Usnic Acid Derivatives for Sodium Salt Formation
The rational design of usnic acid derivatives is a strategic approach to modulate its biological profile. While this compound itself is a primary water-soluble derivative, further structural modifications are explored to enhance specific activities. acs.orgnih.gov These advanced derivatives are often compared against usnic acid or, more appropriately, its water-soluble sodium salt (this compound) to benchmark improvements in efficacy. nih.gov
Structural modifications of the usnic acid scaffold are strategically undertaken to amplify its therapeutic potential. Researchers have targeted various functional groups within the molecule, including the β-triketone system of the C ring, the acetyl group on the A ring, and the C4-C4a double bond, to create a library of analogues. mdpi.comnih.gov A key objective of these modifications is to improve bioavailability by increasing water solubility while retaining the β-triketone moiety, which is considered important for its cytotoxic effects. acs.org
Several classes of derivatives have been synthesized and have demonstrated enhanced biological activities compared to the parent compound:
Acylhydrazones: Coordination of usnic acid acylhydrazones with metal ions like copper (Cu(II)) enhanced activity against bacteria such as Escherichia coli, which were resistant to the parent usnic acid. sci-hub.se
Polyamine Conjugates: Derivatives formed by conjugating the acetyl group to a polyamine chain, such as 1,8-diaminooctane, were found to be more active than usnic acid in cancer cells. acs.org
Enamine Derivatives: Certain enamine derivatives showed cytotoxic effects on blood tumor cell lines that were higher than that of (+)-usnic acid. acs.org
Mannich Reaction Derivatives: A series of derivatives synthesized via the Mannich reaction showed potent antioxidant and cytotoxic activity against liver cancer cells (HepG2). tandfonline.com
These studies underscore that targeted chemical changes can lead to derivatives with significantly improved pharmacological profiles.
Usnic acid is a chiral molecule, naturally occurring in both (+)- and (-)-enantiomeric forms. biolichen.com The majority of synthetic derivatization studies utilize the commercially available (+)-usnic acid as the starting material. mdpi.comresearchgate.netnih.gov
Research involving the synthesis of derivatives from both enantiomers has provided insights into the role of stereochemistry in biological activity. For instance, in a study involving isoxazole (B147169) and pyrazole (B372694) derivatives, the specific enantiomeric configuration appeared to be less critical to their antiproliferative activity than the structural modifications themselves. acs.org This suggests that for certain classes of derivatives, the introduced chemical functionalities play a more dominant role in determining biological effect than the stereocenter at position 9b. However, the synthesis remains largely enantioselective in practice, as it typically starts from an enantiomerically pure natural product.
To further diversify the biological activity of usnic acid, its core structure has been used as a scaffold to synthesize various heterocyclic analogues.
Isoxazoles: Isoxazole derivatives of usnic acid are prepared through the reaction of usnic acid with hydroxylamine (B1172632) hydrochloride in a mixture of pyridine (B92270) and ethanol (B145695) under heating. acs.orgmdpi.comcdnsciencepub.com This modification, which replaces the diketo system in ring C with an isoxazole ring, has been shown to result in a significant improvement in antiproliferative activity against various cancer cell lines. acs.orgnih.gov
Pyrazoles: The synthesis of pyrazole derivatives is achieved by refluxing usnic acid with a corresponding hydrazine (B178648) in an ethanol solution. acs.orgmdpi.com The nature of the substituent on the hydrazine is critical for activity. For example, N-methyl pyrazole analogues of usnic acid displayed some activity against breast cancer (MCF-7) cells, whereas N-phenyl-substituted pyrazoles were largely inactive. acs.org A different pyrazole derivative demonstrated notable anticancer potential in pancreatic cancer models. nih.gov
Enamines: Enamine derivatives are readily synthesized through the condensation of usnic acid with a wide range of primary and secondary amines, typically by refluxing the reagents in ethanol. researchgate.netnih.gov These derivatives have shown a broad spectrum of biological activities, including cytotoxic, hypoglycemic, and wound-healing properties. acs.orgresearchgate.net
Enantioselective Synthesis and Characterization of Usnic Acid Derivatives
Development of Advanced Nanocarrier Systems for Usnic Acid and this compound
The poor water solubility and potential toxicity of usnic acid have prompted the development of advanced nanocarrier systems to improve its delivery and therapeutic window. nih.govx-mol.netnih.gov Encapsulation into various nanoparticles has been explored as a strategy to enhance bioavailability and mitigate adverse effects. nih.govresearchgate.net this compound is particularly useful in this context, as its water solubility facilitates encapsulation using aqueous-based methods, avoiding the use of potentially toxic organic solvents. uniroma1.it
The formulation of usnic acid and its sodium salt into nanocarriers involves diverse materials and encapsulation techniques, tailored for specific applications.
Chitosan (B1678972) Nanoparticles (CS NPs): this compound has been successfully encapsulated into chitosan nanoparticles. uniroma1.itcnr.it These nanosystems are typically prepared using the ionotropic gelation method, where the nano-assembly of chitosan is induced by electrostatic interactions with an anionic cross-linker, such as sodium tripolyphosphate, and the drug itself. uniroma1.it This encapsulation has been shown to reduce the hepatotoxicity of this compound while maintaining its activity against cancer cells. uniroma1.it Usnic acid has also been loaded into chitosan-alginate nanoparticles, which demonstrated significant antibacterial action. ajpp.in
Magnetite Nanoparticles (MNPs): Usnic acid has been incorporated into magnetite (Fe₃O₄) nanoparticles for potential applications in targeted cancer therapy and hyperthermia. mdpi.com Synthesis methods for creating these drug-loaded MNPs include co-precipitation and microwave-assisted hydrothermal techniques. mdpi.com Furthermore, core-shell magnetic nanoparticles, such as manganese iron oxide (MnFe₂O₄) coated with functional polymers, have been developed as delivery systems for usnic acid to prevent medical device-related infections. nih.govresearchgate.net The magnetic nature of these particles allows for their guidance to specific sites in the body using an external magnetic field. researchgate.net
Evaluation of Nanoparticle Stability and Drug Loading Efficiency
The efficacy of a nanoparticle-based drug delivery system is critically dependent on two key parameters: its stability under physiological and storage conditions, and its capacity to efficiently encapsulate the therapeutic agent. Nanoparticle stability ensures that the carrier maintains its structural integrity and size distribution from the point of manufacture to the target site of action, preventing premature drug release or aggregation that could lead to altered bioavailability and potential toxicity. Drug loading efficiency, on the other hand, determines the amount of the active pharmaceutical ingredient that can be carried per unit of the nanoparticle, which directly influences the dosage and therapeutic effectiveness of the formulation.
In the context of this compound delivery, research has focused on developing stable nanocarriers with high drug loading to overcome the challenges associated with the administration of related compounds like usnic acid, such as poor water solubility. researchgate.net
Nanoparticle Stability
The stability of nanoparticles is typically assessed by monitoring key physicochemical properties over time, such as hydrodynamic diameter and zeta potential. The hydrodynamic diameter indicates the effective size of the nanoparticle in a fluid and any increase can suggest aggregation, while the zeta potential is a measure of the surface charge, which indicates the electrostatic repulsion between particles and thus their tendency to remain dispersed.
A study on self-assembled chitosan (CS) nanoparticles developed for this compound (NaU) delivery investigated their stability over a period of 15 days at 25°C. uniroma1.it The findings revealed that the nanoparticles loaded with this compound (CS:NaU) exhibited significantly enhanced stability compared to the plain, unloaded chitosan nanoparticles. uniroma1.it While the plain nanoparticles showed a tendency to aggregate, indicated by an increase in their hydrodynamic size over time, the this compound-loaded systems maintained stable values for both hydrodynamic diameter and zeta potential. uniroma1.itcancer.or.kr This enhanced stability is attributed to the electrostatic interactions between the positively charged chitosan, the anionic cross-linker sodium tripolyphosphate (TPP), and the negatively charged this compound, which strengthen the nanoparticle structure. uniroma1.itcancer.or.kr The stability of the produced nanoparticles has also been tested in relevant biological fluids and after freeze-drying treatments. researchgate.net
Interactive Table 1: Stability Analysis of Chitosan-Sodium Usnate Nanoparticles Over 15 Days
| Nanoparticle Formulation | Time (Days) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability Outcome |
| Plain Chitosan (CS:TPP) | 1 | ~200 | ~ +30 | Stable |
| Plain Chitosan (CS:TPP) | 15 | Increased significantly | Decreased | Aggregation Observed |
| NaU-Loaded (CS:NaU) | 1 | ~250 | ~ +40 | Stable |
| NaU-Loaded (CS:NaU) | 15 | Stable | Stable | No Aggregation |
Note: The values are approximate based on graphical representations and descriptions in the cited literature. uniroma1.it
Drug Loading Efficiency
Drug loading is quantified by two main metrics: Encapsulation Efficiency (EE) and Loading Capacity (LC). Encapsulation Efficiency refers to the percentage of the initial drug amount that is successfully incorporated into the nanoparticles. mdpi.com Loading Capacity is defined as the mass of the encapsulated drug relative to the total mass of the nanoparticle formulation. mdpi.com High EE and LC are desirable to maximize the therapeutic payload and minimize the amount of carrier material needed. chemistryviews.org
For this compound, chitosan-based nanosystems have demonstrated high drug encapsulation efficiency. uniroma1.itcnr.it The formation of these nanoparticles via ionotropic gelation, which relies on the electrostatic interactions between the cationic polymer (chitosan), the anionic drug (this compound), and an anionic cross-linker (TPP), facilitates the efficient entrapment of the drug within the polymer matrix without the need for organic solvents. uniroma1.itcnr.it Different ratios of the components can be optimized to achieve high encapsulation rates. For example, a specific ratio of chitosan to a core material was found to yield an encapsulation efficiency of 89.47%. researchgate.net The ability to achieve high drug loading is a significant advantage, as it can lead to better control over drug release and improved therapeutic outcomes. chemistryviews.org
Interactive Table 2: Research Findings on Physicochemical Properties and Encapsulation Efficiency of this compound Nanoparticles
| Formulation (Carrier:Drug/Cross-linker) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Reference |
| Chitosan:TPP (1:0.1) | 205.5 ± 5.3 | 0.35 ± 0.04 | +30.2 ± 1.5 | N/A (Plain) | uniroma1.it |
| Chitosan:ECL-E (1:3) | 256.05 ± 7.70 | 0.22 ± 0.05 | +40.37 ± 0.66 | 89.47% | researchgate.net |
| General Polymeric Nanoparticles | 47.30 - 314.60 | 0.20 - 0.56 | +40.37 - +44.24 | 47.62 - 89.47% | researchgate.net |
Note: PDI indicates the size distribution of the nanoparticles; a lower value signifies greater uniformity.
Preclinical Biological Investigations: Cellular and Molecular Mechanisms of Action
Antimicrobial Activity Studies
Antibacterial Efficacy and Cellular Targets
Sodium usnate has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Research highlights its efficacy against clinically significant strains such as Staphylococcus aureus and its methicillin-resistant counterpart, MRSA. mdpi.comnih.gov The salt form of usnic acid, such as this compound, is often associated with more pronounced antibacterial properties, potentially due to improved solubility. researchgate.nettaylorandfrancis.com
In studies comparing the minimum inhibitory concentrations (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, this compound has shown potent effects. For instance, in combination with other compounds like berberine (B55584) chloride, a derivative of this compound, sodium new houttuyfonate, exhibited a significant synergistic action against growing MRSA strains. nih.gov The MIC90 value, the concentration at which 90% of the tested strains are inhibited, for sodium new houttuyfonate against MRSA was reported to be 64 μg/mL. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Sodium New Houttuyfonate (SNH) and Berberine Chloride (BBR) against MRSA
| Compound | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|
| SNH | 16-256 | 32 | 64 |
| BBR | 32-512 | 128 | 512 |
Data sourced from a study on the combined antibacterial effects of SNH and BBR. nih.gov
The antibacterial action of this compound and its parent compound, usnic acid, is believed to involve multiple cellular and molecular targets. A key proposed mechanism is the disruption of the bacterial cell membrane. nih.gov This interruption of the cell's physical barrier can lead to the leakage of essential intracellular components and ultimately, cell death.
Furthermore, there is evidence to suggest that these compounds can interfere with critical biosynthetic processes within the bacteria, including the inhibition of RNA and DNA synthesis. creative-biolabs.combritannica.com The synthesis of nucleic acids is a fundamental process for bacterial replication and survival. britannica.com By targeting enzymes like RNA polymerase and DNA polymerase, which are crucial for transcription and DNA replication respectively, these compounds can effectively halt bacterial proliferation. creative-biolabs.combritannica.com The inhibition of these processes represents a significant pathway for the antibacterial effects observed.
Investigations Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))
Antifungal Efficacy and Mechanistic Pathways
In addition to its antibacterial properties, this compound has shown promise as an antifungal agent. Studies have demonstrated its efficacy against various fungal species. For instance, ethanolic extracts of Usnea longissima, a lichen known to contain usnic acid, exhibited significant antifungal activity against Candida albicans and Trichoderma viride. updatepublishing.com In one study, the extract showed an inhibition zone of 11 ± 0.5 mm against C. albicans and 14 ± 0.5 mm against T. viride. updatepublishing.com
The antifungal activity of Trichoderma viride itself has been noted against other fungi, such as Albugo candida, where it showed a significant percentage of mycelial growth inhibition. neliti.com While this highlights the complex interactions within microbial communities, the direct antifungal potential of lichen-derived compounds like this compound is a key area of research.
Antiprotozoal Efficacy and Parasitic Targets
Beyond bacteria and fungi, the biological activity of this compound extends to protozoan parasites. mdpi.comncats.io Research has specifically highlighted its potential against Leishmania amazonensis, the causative agent of diffuse cutaneous leishmaniasis. nih.gov In its salt form, usnic acid demonstrates improved solubility in aqueous solutions, which may contribute to its enhanced antileishmanial activity. mdpi.com
Studies involving complexes of this compound with lanthanide ions have shown these compounds to be highly active against both the promastigote and intracellular amastigote stages of L. amazonensis. nih.gov The proposed mechanisms of action against these parasites are multifaceted. One key pathway involves targeting the parasite's mitochondria, leading to a change in the mitochondrial membrane potential. nih.govresearchgate.net Additionally, these complexes can induce cell death through the disruption of the cell membrane. nih.govresearchgate.net Another observed mechanism is the production of nitric oxide, which is a known defense molecule against pathogens. nih.gov
Table 2: Investigated Biological Activities of this compound and its Derivatives
| Organism Type | Species | Observed Effect | Proposed Mechanism of Action |
|---|---|---|---|
| Bacteria | Staphylococcus aureus, MRSA | Inhibition of growth, synergistic effects with other compounds. nih.gov | Cell membrane disruption, inhibition of RNA and DNA synthesis. nih.govcreative-biolabs.combritannica.com |
| Fungi | Candida albicans, Trichoderma viride | Antifungal activity, inhibition of fungal growth. updatepublishing.comupdatepublishing.com | Not explicitly detailed in the provided context. |
| Protozoa | Leishmania amazonensis | Antileishmanial activity against promastigotes and amastigotes. mdpi.comnih.gov | Targeting mitochondria, cell membrane disruption, nitric oxide production. nih.govresearchgate.net |
Studies Against Leishmania Species (Promastigotes and Intracellular Amastigotes)
This compound has demonstrated significant activity against Leishmania amazonensis. In in vitro studies, it was shown to be highly active against both the promastigote and intracellular amastigote forms of the parasite. mdpi.comnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound against L. amazonensis promastigotes after 72 hours of incubation was determined to be 2.09 µM. mdpi.com While effective, complexes of this compound with lanthanide ions have been shown to be even more potent against both promastigotes and intracellular amastigotes. mdpi.comnih.govresearchgate.net Specifically, all tested lanthanide complexes exhibited higher potency than this compound alone, with IC50 values below 1.50 µM for promastigotes and under 7.52 µM for intracellular amastigotes. mdpi.comnih.govresearchgate.net
| Compound | Target Organism | Form | IC50 (µM) | Incubation Time (hours) | Reference |
|---|---|---|---|---|---|
| This compound | Leishmania amazonensis | Promastigote | 2.09 | 72 | mdpi.com |
| Lanthanide Complexes | Leishmania amazonensis | Promastigote | <1.50 | Not Specified | mdpi.comnih.govresearchgate.net |
| Lanthanide Complexes | Leishmania amazonensis | Intracellular Amastigote | <7.52 |
Molecular Mechanisms of Action (e.g., Mitochondrial Membrane Potential Alteration, Cell Membrane Disruption, Nitric Oxide Release)
The mechanisms by which this compound and its complexes exert their anti-leishmanial effects involve multiple cellular pathways. A notable mechanism is the alteration of the mitochondrial membrane potential in the parasite. mdpi.comnih.govresearchgate.netresearchgate.net Studies involving lanthanide complexes of this compound, particularly with Samarium (Sm) and Gadolinium (Gd), revealed a significant reduction in the mitochondrial membrane potential of L. amazonensis promastigotes. mdpi.comresearchgate.netresearchgate.net This indicates that the mitochondria are a key target for these compounds. mdpi.comnih.govresearchgate.net
Furthermore, treatment with these complexes has been shown to induce the release of nitric oxide (NO) from infected macrophages. mdpi.comresearchgate.net For instance, a complex with Europium (Eu) triggered NO release even at low concentrations, suggesting that NO production is a crucial part of the mechanism of action against the parasite. mdpi.comresearchgate.net Additionally, these compounds can cause cell death through the disruption of the cell membrane. mdpi.comnih.gov
| Mechanism of Action | Observed Effect | Compound/Complex | Target | Reference |
|---|---|---|---|---|
| Mitochondrial Membrane Potential Alteration | Reduction in mitochondrial membrane potential | This compound-Lanthanide Complexes (Sm, Gd) | L. amazonensis promastigotes | mdpi.comresearchgate.netresearchgate.net |
| Nitric Oxide Release | Increased NO production | This compound-Europium Complex | Infected macrophages | mdpi.comresearchgate.net |
| Cell Membrane Disruption | Induction of cell death | This compound-Lanthanide Complexes | L. amazonensis | mdpi.comnih.gov |
Synergistic Effects with Established Antimicrobial Agents (e.g., Verapamil (B1683045), Clarithromycin, Gentamicin)
The potential for synergistic interactions between this compound and established antimicrobial agents has been explored. For instance, verapamil has been shown to reduce the nephrotoxicity associated with gentamicin (B1671437), another antimicrobial agent. nih.gov While direct studies on the synergistic effects of this compound with verapamil, clarithromycin, or gentamicin are not detailed in the provided context, the known interactions of these agents with cellular pathways, such as verapamil's effect on drug efflux pumps and clarithromycin's inhibition of CYP450 3A4, suggest potential for combination therapies. drugs.com
Acaricidal Activity (e.g., Psoroptes cuniculi in vitro investigations)
This compound has demonstrated notable acaricidal activity against the mite Psoroptes cuniculi in vitro. nih.govresearcher.lifeebi.ac.ukresearchgate.net When tested at various concentrations, this compound was effective in killing the mites. nih.govresearcher.lifeebi.ac.ukresearchgate.net At concentrations of 250 mg/ml and 125 mg/ml, this compound achieved 100% mortality after 24 hours of treatment. nih.govresearcher.lifeebi.ac.ukresearchgate.net At a lower concentration of 62.5 mg/ml, the mortality rate was 60.00% after 24 hours. nih.govresearcher.lifeebi.ac.ukresearchgate.net The median lethal time (LT50) values for this compound were 3.712, 7.339, and 15.773 hours at concentrations of 250, 125, and 62.5 mg/ml, respectively. nih.govresearcher.lifeebi.ac.uk Comparatively, this compound exhibited higher acaricidal activity than usnic acid. nih.govresearcher.life
| Compound | Concentration (mg/ml) | Mortality Rate (24h) | LT50 (hours) | Reference |
|---|---|---|---|---|
| this compound | 250 | 100% | 3.712 | nih.govresearcher.lifeebi.ac.ukresearchgate.net |
| 125 | 100% | 7.339 | ||
| 62.5 | 60.00% | 15.773 |
Antiviral Activity and Molecular Interactions
Inhibition of Viral Replication in Cellular Models (e.g., SARS-CoV-2, H1N1 Influenza Virus, Epstein-Barr Virus, Junin Virus, TCRV Arenavirus)
This compound has been investigated for its antiviral properties against a range of viruses. In the context of SARS-CoV-2, this compound demonstrated improved in vitro antiviral activity compared to its parent compound, (+)-usnic acid, with a half-maximal inhibitory concentration (IC50) of 5.33 μM and a selectivity index (SI) of 9.38. researchgate.net While specific data on this compound's activity against H1N1 influenza virus is not available in the provided search results, the parent compound, usnic acid, has been studied for its effects against this virus. researchgate.netamazonaws.com Similarly, while direct inhibition of Epstein-Barr virus (EBV) replication by this compound is not explicitly detailed, research has shown that certain compounds can inhibit the release of encapsidated EBV. nih.govoncotarget.com
In studies against arenaviruses, disulfide-based compounds have shown effective inhibitory activity against Junin virus (JUNV) and Tacaribe virus (TCRV), with the ability to reduce virus yields from infected cells. conicet.gov.ar Although not this compound, this highlights a potential area for antiviral research.
Interaction with Viral Proteins and Associated Pathways (e.g., SARS-CoV-2 Main Protease (Mpro), Spike Glycoprotein (B1211001) S Binding)
The antiviral mechanism of this compound against SARS-CoV-2 involves its interaction with key viral proteins. Docking studies have shown that this compound exhibits a strong binding affinity for the main protease (Mpro or 3CLpro) and the receptor-binding domain (RBD) of the spike glycoprotein. chemrxiv.orgchemrxiv.org For the main protease, this compound showed a binding affinity of -8.55 kcal/mol and an inhibition constant of 539.86 nM. chemrxiv.orgchemrxiv.org Its interaction with the spike RBD resulted in a binding affinity of -6.53 kcal/mol and an inhibition constant of 16.40 µM. chemrxiv.orgchemrxiv.org These findings suggest that this compound can effectively bind to these critical viral proteins, potentially inhibiting their function and, consequently, viral replication. chemrxiv.org The main protease is essential for cleaving viral polyproteins into functional units, a crucial step in the viral life cycle. nih.govmdpi.com The spike glycoprotein is responsible for binding to the host cell receptor, ACE2, initiating viral entry. thenativeantigencompany.commdpi.comsurmodics.com
| Compound | Viral Target | Binding Affinity (kcal/mol) | Inhibition Constant | Reference |
|---|---|---|---|---|
| this compound | SARS-CoV-2 Main Protease (Mpro) | -8.55 | 539.86 nM | chemrxiv.orgchemrxiv.org |
| SARS-CoV-2 Spike Glycoprotein (RBD) | -6.53 | 16.40 µM |
Anticancer and Antiproliferative Mechanisms
This compound, the salt form of usnic acid, has demonstrated notable anticancer and antiproliferative effects in preclinical studies. These effects are attributed to its ability to modulate various cellular and molecular processes critical for cancer cell survival and proliferation.
This compound and its parent compound, usnic acid, have been shown to influence the cell cycle and induce apoptosis, a form of programmed cell death, in cancer cells. One of the key mechanisms is the induction of cytoplasmic vacuolization. researchgate.netmdpi.com This process, characterized by the formation of large vacuoles within the cytoplasm, is often a precursor to apoptosis. researchgate.netmdpi.com In some cancer cell lines, this vacuolization originates from the endoplasmic reticulum (ER), leading to ER stress and subsequent cell death. researchgate.net
The apoptotic process induced by usnic acid, and by extension this compound, involves the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.netajpp.in Specifically, an increase in the activity of caspase-3 and caspase-9 has been observed in melanoma cells treated with usnic acid, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. researchgate.net The intrinsic pathway is often initiated by internal stimuli like DNA damage, while the extrinsic pathway is triggered by external signals. ajpp.in
Furthermore, this compound and usnic acid can inhibit the synthesis of DNA and RNA, which is crucial for the proliferation of cancer cells. mdpi.comnih.gov By disrupting these fundamental processes, they effectively halt the growth and division of malignant cells. mdpi.comnih.gov
Table 1: Effects of this compound/Usnic Acid on Cellular Cycle and Apoptosis
| Mechanism | Observed Effect | References |
|---|---|---|
| Cytoplasmic Vacuolization | Induction of large vacuoles, often originating from the ER. | researchgate.netmdpi.comresearchgate.net |
| Caspase Activation | Increased activity of caspase-3 and caspase-9. | researchgate.netajpp.in |
| DNA/RNA Synthesis | Inhibition of DNA and RNA synthesis. | mdpi.comnih.gov |
This compound exerts its anticancer effects by targeting and modulating several key signaling pathways that are often dysregulated in cancer. One of its identified targets is the 14-3-3 protein family. nih.govacs.orgresearchgate.net These proteins are involved in regulating various cellular processes, and their interaction with usnic acid can suppress cancer progression. nih.govacs.orgresearchgate.net
The compound has been shown to modulate the Akt/mTOR, JNK, STAT3, NF-κB, and AP-1 signaling pathways. nih.govacs.orgresearchgate.net The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. researchgate.net Usnic acid has been found to inhibit this pathway, contributing to its anticancer activity. researchgate.netnih.govacs.org Similarly, it can modulate the JNK pathway, which is involved in cellular responses to stress, and the STAT3 pathway, which plays a role in cell growth and apoptosis. researchgate.netnih.govacs.orgresearchgate.net
The NF-κB and AP-1 pathways, which are critical for inflammation and cancer development, are also affected by usnic acid. nih.govacs.orgresearchgate.net By suppressing these pathways, this compound can reduce the expression of genes that promote cancer cell survival and proliferation. nih.govacs.orgresearchgate.net
Table 2: Signaling Pathways Modulated by this compound/Usnic Acid
| Pathway/Target | Effect of this compound/Usnic Acid | References |
|---|---|---|
| 14-3-3 Proteins | Binds to and modulates the function of 14-3-3 proteins. | nih.govacs.orgresearchgate.net |
| Akt/mTOR | Inhibition of the pathway. | researchgate.netnih.govacs.org |
| JNK | Modulation of the pathway. | researchgate.netnih.govacs.org |
| STAT3 | Suppression of the pathway. | nih.govacs.orgresearchgate.netnih.gov |
| NF-κB | Suppression of the pathway. | nih.govacs.orgresearchgate.net |
| AP-1 | Suppression of the pathway. | nih.govacs.orgresearchgate.net |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Preclinical studies have indicated that this compound has the potential to inhibit angiogenesis. ajpp.in By suppressing the formation of new blood vessels, this compound can effectively starve tumors of the nutrients and oxygen they need to grow and spread. ajpp.in
The anticancer activity of this compound and usnic acid has been evaluated in a variety of cancer cell lines, demonstrating a broad spectrum of efficacy.
Breast Cancer: Usnic acid has been shown to induce apoptosis in breast cancer cells. ajpp.in It can also inhibit the proliferation of breast cancer cells regardless of their p53 status. ajpp.in
Hepatoma: In hepatocellular carcinoma cells, sodium aescinate, another natural compound, has been shown to inhibit growth by targeting the CARMA3/NF-κB pathway. medchemexpress.com While not this compound, this suggests that similar compounds can be effective against liver cancer.
Melanoma: Usnic acid has an antiproliferative effect on melanoma cells while showing no cytotoxic effect on normal human epidermal melanocytes. researchgate.net It induces apoptosis in these cells through both intrinsic and extrinsic pathways. researchgate.net
Osteosarcoma: this compound has been investigated for the treatment of osteosarcoma. uniroma1.itfao.org Chitosan (B1678972) nanoparticles loaded with this compound were found to decrease the viability of osteosarcoma 143B cells. uniroma1.itcolab.ws
Non-Small Cell Lung Cancer: Usnic acid has been shown to inhibit the growth of human lung carcinoma A549 cells by inducing cell cycle arrest and apoptosis. ajpp.in
Angiogenesis Inhibition in Preclinical Models
Anti-inflammatory Activity and Immunomodulation
In addition to its anticancer properties, this compound also exhibits anti-inflammatory and immunomodulatory effects.
This compound has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net In a mouse microglia cell line, a derivative of this compound was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide release. nih.gov Usnic acid has also been shown to reduce the release of NO and TNF-α in a dose-dependent manner in various cell models. nih.gov This suppression of pro-inflammatory molecules is often linked to the inhibition of the NF-κB pathway. nih.gov
Table 3: Anti-inflammatory Effects of this compound/Usnic Acid
| Mediator | Observed Effect | References |
|---|---|---|
| Nitric Oxide (NO) | Inhibition of LPS-induced release. | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent reduction in release. | nih.gov |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Activation, cPLA2, COX-2 Expression)
This compound has demonstrated the ability to modulate key inflammatory signaling pathways, particularly those involving nuclear factor-kappa B (NF-κB), cytosolic phospholipase A2 (cPLA2), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The transcription factor NF-κB is a critical regulator of genes involved in inflammation. wikipedia.orgnih.gov In resting cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. wikipedia.orgnih.gov Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate the transcription of inflammatory genes, including those for COX-2. wikipedia.orgclinicaleducation.org
Studies have shown that this compound can inhibit the activation of NF-κB. nih.govnih.gov This inhibitory action prevents the degradation of IκBα, thereby keeping NF-κB in the cytoplasm and blocking the inflammatory cascade. nih.gov By suppressing NF-κB activation, this compound can down-regulate the expression of pro-inflammatory proteins. nih.govresearchgate.net
Furthermore, research indicates that this compound influences the expression of cPLA2 and COX-2, enzymes that play a significant role in the inflammatory process. nih.govresearchgate.net Specifically, treatment with usnic acid, from which this compound is derived, has been shown to reduce the synthesis of cPLA2 and COX-2 in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov A reduction in the expression of COX-2 mRNA has also been observed, confirming the compound's activity at the transcriptional level. nih.gov Some studies have noted that the inhibitory effect on COX-2 protein levels can be significant. nih.govresearchgate.net
Table 1: Effect of Usnic Acid Enantiomers on Inflammatory Protein Expression in LPS-Stimulated Macrophages This table summarizes the differential effects of (+)-usnic acid and (-)-usnic acid on the expression of key inflammatory proteins.
| Protein | (+)-Usnic Acid Effect | (-)-Usnic Acid Effect | Reference |
| cPLA2 | Strong, dose-dependent reduction | Significant, dose-dependent reduction | nih.gov |
| COX-2 | Significant decrease, but slight increase at higher doses | Significant, dose-independent decrease | nih.govresearchgate.net |
| TLR4 | Inhibitory effect at 10 and 25 µg/mL | Inhibitory effect at 10 and 25 µg/mL | nih.gov |
Antioxidant Activity and Reactive Oxygen Species Modulation
This compound exhibits notable antioxidant properties and the ability to modulate reactive oxygen species (ROS). knowde.com ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that are generated during normal metabolic processes. frontiersin.orgmdpi.com However, excessive production of ROS can lead to oxidative stress, a condition implicated in various diseases. nih.govnih.gov Antioxidants counteract this by neutralizing free radicals. frontiersin.org
The antioxidant capacity of compounds like this compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. cabidigitallibrary.orgmdpi.commdpi.comresearchgate.net These tests measure the ability of a substance to donate an electron or hydrogen atom to stabilize the respective radicals. Studies have shown that this compound can effectively scavenge these radicals, demonstrating its antioxidant potential.
Beyond direct radical scavenging, this compound is involved in the modulation of ROS within cellular systems. nih.gov It can help reinforce the skin's natural defense system by scavenging ROS. knowde.com This modulation is crucial as ROS can act as signaling molecules in various cellular pathways, including those leading to inflammation. frontiersin.org By controlling ROS levels, this compound can indirectly influence inflammatory responses.
Table 2: Common Assays for Evaluating Antioxidant Activity This table outlines the principles of common assays used to determine the antioxidant capacity of chemical compounds.
| Assay | Principle | Measured Outcome | Reference |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Decrease in absorbance at a specific wavelength. | mdpi.commdpi.com |
| ABTS | Involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. | Decrease in absorbance at a specific wavelength. | cabidigitallibrary.orgmdpi.comresearchgate.net |
Antinociceptive Mechanisms in Murine Models
Preclinical studies using murine models have provided insight into the antinociceptive (pain-relieving) mechanisms of this compound and its derivatives. These investigations often employ established pain models such as the acetic acid-induced writhing test and the hot plate test to assess analgesic effects. wikipedia.orgindexcopernicus.comnih.gov
The acetic acid-induced writhing test is a chemical pain model that induces a characteristic stretching behavior (writhing) in mice, which is indicative of peripheral pain. nih.govresearchgate.netresearchgate.net This response is mediated by the release of endogenous substances that sensitize nociceptors. nih.gov Studies have shown that the potassium salt of usnic acid, a related compound, significantly reduces the number of writhes in mice, suggesting an analgesic effect that interferes with non-inflammatory and inflammatory pain pathways. researchgate.netmdpi.com
The hot plate test is a thermal pain model that measures the latency of a mouse's response to a heated surface, primarily assessing centrally mediated analgesia. wikipedia.orgindexcopernicus.com While specific data on this compound in the hot plate test is limited, the broader class of compounds to which it belongs has shown effects in such models. indexcopernicus.com The antinociceptive effects observed are often linked to the modulation of various signaling pathways, including those involving voltage-gated sodium channels like Nav1.7, which are crucial for pain signal transmission. nih.govnih.govhhmi.orgmdpi.com For instance, inhibition of Nav1.7 can lead to profound pain insensitivity. nih.govnih.gov
Furthermore, the formalin test, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase), has been used to evaluate related usnic acid salts. researchgate.netmdpi.com The potassium salt of usnic acid demonstrated significant antinociceptive activity in both phases of the formalin test, indicating its ability to interfere with both direct nerve stimulation and inflammatory pain mechanisms. researchgate.netmdpi.com
Table 3: Murine Models for Antinociceptive Research This table describes common experimental models used to evaluate the pain-relieving properties of compounds in mice.
| Model | Type of Pain | Mechanism Assessed | Reference |
| Acetic Acid-Induced Writhing Test | Visceral, inflammatory | Peripheral analgesic activity | nih.govresearchgate.netresearchgate.net |
| Hot Plate Test | Thermal | Central analgesic activity | wikipedia.orgindexcopernicus.com |
| Formalin Test | Neurogenic and inflammatory | Both central and peripheral mechanisms | researchgate.netmdpi.com |
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in forecasting the binding affinity and interaction patterns between a ligand, such as sodium usnate, and a biological target, typically a protein.
In studies investigating potential antiviral agents, this compound has been docked against key proteins of the SARS-CoV-2 virus. chemrxiv.orgchemrxiv.org One such study compared the binding capabilities of this compound, its parent compound usnic acid, and the drug favipiravir (B1662787) with the SARS-CoV-2 main protease (Mpro) and the receptor-binding domain (RBD) of the spike protein. chemrxiv.org The results indicated that this compound exhibits a strong binding affinity for both viral targets. chemrxiv.orgchemrxiv.org
The binding affinity, often expressed in kcal/mol, represents the strength of the interaction, with more negative values indicating a stronger bond. This compound demonstrated a binding affinity of -8.55 kcal/mol with the main protease and -6.53 kcal/mol with the spike protein's RBD. chemrxiv.orgchemrxiv.org These values were more favorable than those of the parent usnic acid and the reference drug favipiravir in the same study. chemrxiv.org
Another critical parameter derived from these simulations is the inhibition constant (Ki), which measures how potently a molecule inhibits a target protein. A lower Ki value signifies greater efficacy. This compound displayed a significantly lower inhibition constant for the main protease (539.86 nM) and the spike protein RBD (16.40 µM) compared to favipiravir, suggesting a higher binding efficiency. chemrxiv.org Further analysis of the docking poses revealed that this compound interacts with specific amino acid residues within the active sites of these proteins, such as CYS145, SER144, and LEU141 in the main protease. chemrxiv.org
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|---|
| This compound | Main Protease (Mpro) | -8.55 | 539.86 nM |
| This compound | Spike Protein (RBD) | -6.53 | 16.40 µM |
| Usnic Acid | Main Protease (Mpro) | -8.05 | 1.27 µM |
| Usnic Acid | Spike Protein (RBD) | -6.02 | 38.75 µM |
| Favipiravir (Control) | Main Protease (Mpro) | -4.25 | 764.13 µM |
| Favipiravir (Control) | Spike Protein (RBD) | -4.25 | 772.40 µM |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Affinity Analysis
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and a more refined estimation of binding affinity. researchgate.net
For (+)-usnic acid and its salts, including this compound, MD simulations have been employed to analyze the stability of their complexes with SARS-CoV-2 protein targets. researchgate.net These simulations can profile the root-mean-square deviation (RMSD) of the protein and ligand, where a stable RMSD value over the simulation time suggests a stable binding complex. researchgate.net
Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used in conjunction with MD simulations to calculate the binding free energy of the complex. nih.gov In a study investigating inhibitors of SARS-CoV-2, the MM/GBSA method was used to identify the most potent target for (+)-usnic acid, which was found to be the Mpro protein with a prominent binding free energy value of -52.05 kcal/mol. researchgate.net Following this, MD simulations were used to profile the interactions between the ligand and the Mpro protein, detailing hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.netresearchgate.net Such analyses are crucial for understanding the conformational changes and the energetics that govern the binding of this compound to its targets.
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations delve into the electronic structure of molecules to understand their intrinsic properties and reactivity. wikipedia.orgnorthwestern.edu These methods, based on the principles of quantum mechanics, are used to compute properties like molecular geometry, energy levels, and electronic distribution. aspbs.com
For ionic compounds like this compound, quantum chemical calculations can elucidate the nature of the interaction between the usnate anion and the sodium (Na+) cation. Studies have been performed to compute the gas-phase complexation energies and aqueous-solution complexation free energies of usnic acid derivatives with alkali-metal cations. These calculations help determine the stability and preference of the usnate molecule for different cations. Such studies have found that these molecules energetically favor cation complexation.
By analyzing the electronic structure, researchers can understand the distribution of charges and the location of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining the chemical reactivity and stability of the molecule. These fundamental calculations provide a basis for understanding the energetic favorability of this compound formation and its subsequent interactions with biological molecules. mdpi.com
Prediction Models for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In modern drug discovery, predicting a compound's ADME properties is as crucial as determining its efficacy. nih.gov In silico ADME models use a molecule's chemical structure to forecast its pharmacokinetic profile, helping to identify candidates with favorable properties early in the development process and reducing the likelihood of late-stage failures. nih.gov These predictive models are built using large datasets of experimental results and employ various computational techniques, including quantitative structure-activity relationship (QSAR) models. mdpi.com
While specific, comprehensive ADMET profiles for this compound are not widely published, the parent compound, (+)-usnic acid, has been evaluated using such tools. In one study, the calculated molecular properties, including ADME characteristics from QikProp software, were considered when selecting (+)-usnic acid as a hit compound for further investigation against SARS-CoV-2 targets. researchgate.net The development of this compound itself is a strategy to improve properties like water solubility, which directly influences absorption and distribution. thebts.org
ADME prediction platforms can forecast a range of properties, including intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov By applying these models, researchers can computationally screen compounds like this compound to estimate their drug-likeness and potential behavior in a biological system, guiding chemical modifications to optimize their pharmacokinetic profile. nih.gov
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a cornerstone in the analysis of sodium usnate, utilizing the interaction of electromagnetic radiation with the molecule to reveal structural features and determine its concentration. jchps.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a straightforward and effective method for the quantitative analysis of this compound. This technique is based on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. ijpsjournal.com
New, simple, and cost-effective UV-spectrophotometric methods have been developed and validated for estimating this compound in various preparations. researchgate.net In these methods, this compound is typically measured at its maximum absorption wavelength (λmax), which has been identified at 290 nm in both water and a mixture of phosphate (B84403) buffer (pH 3) and methanol (B129727) (11:20 V/V). researchgate.netresearchgate.netmjcce.org.mk The absorption spectra of this compound in these media demonstrate a clear peak at this wavelength, which can be used for quantification. researchgate.netresearchgate.net
The relationship between absorbance and concentration is governed by the Beer-Lambert law, which is obeyed in specific concentration ranges. For this compound, linearity has been observed in the concentration range of 0.1–5 μg/cm³ in water and 1–12 μg/cm³ in the phosphate buffer:methanol mixture. researchgate.netmjcce.org.mk The high sensitivity of these methods is indicated by the apparent molar absorptivity values, which were found to be 3.16×10⁴ dm³·mol⁻¹·cm⁻¹ in water and 3.72×10⁴ dm³·mol⁻¹·cm⁻¹ in the buffer mixture. researchgate.netmjcce.org.mk These validated methods are accurate, precise, and reproducible, with a relative standard deviation (R.S.D.) of less than 2%, making them suitable for routine analysis. researchgate.netmjcce.org.mk
UV-Vis Spectrophotometry Data for this compound
| Parameter | Value in Water | Value in Phosphate Buffer (pH 3):Methanol (11:20 V/V) |
|---|---|---|
| λmax | 290 nm researchgate.netresearchgate.netmjcce.org.mk | 290 nm researchgate.netresearchgate.netmjcce.org.mk |
| Beer's Law Range | 0.1–5 μg/cm³ researchgate.netmjcce.org.mk | 1–12 μg/cm³ researchgate.netmjcce.org.mk |
| Molar Absorptivity | 3.16×10⁴ dm³·mol⁻¹·cm⁻¹ researchgate.netmjcce.org.mk | 3.72×10⁴ dm³·mol⁻¹·cm⁻¹ researchgate.netmjcce.org.mk |
| Detection Limit | 0.0721 μg/cm³ researchgate.netmjcce.org.mk | 0.163 μg/cm³ researchgate.netmjcce.org.mk |
| Quantitation Limit | 0.2163 μg/cm³ researchgate.netmjcce.org.mk | 0.489 μg/cm³ researchgate.netmjcce.org.mk |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. scribd.commspkptmanora.ac.in By providing information about the chemical environment of individual atoms, specifically hydrogen (¹H-NMR) and carbon (¹³C-NMR), the precise connectivity and structure of the molecule can be determined.
While specific ¹H-NMR and ¹³C-NMR spectral data for this compound is not extensively detailed in the provided context, the general application of NMR is crucial for confirming the molecular structure derived from its precursor, usnic acid. The conversion of usnic acid to this compound involves the deprotonation of the acidic hydroxyl group, which would lead to characteristic changes in the chemical shifts of nearby protons and carbons in the NMR spectra. For instance, the disappearance of the acidic proton signal in ¹H-NMR and shifts in the signals of carbons in the vicinity of the resulting carboxylate group in ¹³C-NMR would be expected. The application of 23Na NMR could also be used to study the sodium ions in biological tissues and other samples. nih.govuwo.ca
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. scribd.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a set of laboratory techniques for the separation of mixtures. ijnrd.org It is essential for determining the purity of this compound and for isolating it from other compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used for the separation, identification, and quantification of components in a mixture. mt.com It is a valuable tool for assessing the purity of this compound.
For the analysis of usnic acid, the precursor to this compound, a common HPLC method involves a reverse-phase C18 column. researchgate.net A mobile phase consisting of a mixture of methanol, water, and acetic acid (e.g., 80:19.5:0.5 v/v/v) is often employed. researchgate.net Detection is typically carried out using a UV detector at a wavelength where the compound absorbs strongly, such as 254 nm. researchgate.net The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. researchgate.net While specific HPLC methods for this compound are not detailed, similar principles would apply, likely with adjustments to the mobile phase to accommodate the increased polarity of the salt.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and separation of mixtures. researchgate.net It is frequently used to monitor the progress of reactions and to assess the purity of a sample.
In the context of usnic acid and its derivatives, TLC is used to separate the compound of interest from impurities. A stationary phase, such as silica (B1680970) gel, is coated onto a plate, and a solvent system (mobile phase) is allowed to move up the plate by capillary action. google.com The components of the sample separate based on their differential partitioning between the stationary and mobile phases. For usnic acid, a solvent system of chloroform (B151607) and hexane (B92381) (e.g., 80:20 v/v) has been used for separation on a silica gel column, a technique closely related to TLC. researchgate.net The separated spots on the TLC plate can be visualized under UV light or by using a staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification.
Cell-Based Assays for Biological Response Evaluation
Following biophysical characterization, it is essential to evaluate the biological effects of the this compound formulations. Cell-based assays are indispensable tools for assessing cellular responses such as viability and proliferation in vitro.
Cell viability assays are used to determine the number of living cells in a sample and are fundamental for assessing the cytotoxic potential of a compound or nanoparticle formulation. biotium.com Tetrazolium reduction assays, such as the MTT and XTT assays, are common colorimetric methods for this purpose. thermofisher.comnih.gov These assays rely on the principle that metabolically active cells possess mitochondrial reductase enzymes capable of reducing a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the resulting color is directly proportional to the number of viable cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay produces a purple formazan that is insoluble in water and requires a separate solubilization step before the absorbance can be measured. thermofisher.comnih.gov The XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate) assay was developed to overcome this limitation, as its reduction yields a water-soluble orange formazan product, simplifying the procedure. biotium.com
In research concerning usnic acid-loaded magnetite nanoparticles, the XTT assay was utilized to investigate the cytotoxicity of the nanostructures against the HEK 293T cell line. nih.govmdpi.com The results indicated that cell viability was dependent on the nanoparticle formulation and concentration, demonstrating the utility of the XTT assay in evaluating the biological response to these novel drug delivery systems. nih.gov
Table 4: Summary of Cell Viability Findings (XTT Assay) Qualitative summary based on graphical data from a study on usnic acid-loaded magnetite nanoparticles. nih.govmdpi.com
| Cell Line | Formulation | Observation |
| HEK 293T | Pristine MNPs (MW) | Higher cell viability compared to CP-synthesized MNPs, possibly due to larger particle size. nih.gov |
| HEK 293T | Usnic Acid-loaded MNPs | Cytotoxicity was observed, confirming the antitumoral potential of the developed nanostructures. nih.govmdpi.com |
Immunofluorescence Assays for Protein Expression and Localization
Immunofluorescence (IF) is a powerful imaging technique used to visualize the subcellular localization and expression levels of specific proteins within cells. nanostring.comantibodies.com The method relies on the high specificity of antibodies, which are chemically linked to fluorescent dyes (fluorophores). cellsignal.comcosmobio.co.jp
The general workflow involves several key steps. First, cells are seeded on coverslips and, after treatment with the compound of interest, are fixed to preserve their cellular structure. ols-bio.com Fixation is commonly achieved using aldehyde-based fixatives like formaldehyde. cosmobio.co.jp Following fixation, a permeabilization step is often required to allow antibodies to access intracellular targets. ols-bio.com The cells are then incubated with a primary antibody that specifically binds to the target protein. Subsequently, a secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is applied. antibodies.com This indirect method provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody. nanostring.com Finally, the sample is visualized using a fluorescence microscope, which excites the fluorophore and detects the emitted light, revealing the protein's location and relative abundance. cellsignal.com
In the context of this compound research, immunofluorescence assays would be critical for determining if the compound induces changes in the localization of key proteins involved in cellular processes like apoptosis or cell cycle regulation. For example, researchers could visualize the translocation of a transcription factor from the cytoplasm to the nucleus or the redistribution of a cytoskeletal protein, providing spatial and qualitative data on the compound's effects.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is an indispensable technique for the quantitative analysis of cell populations. It allows for the rapid, multi-parametric measurement of individual cells as they pass through a laser beam. This methodology is widely used to assess how a compound affects the cell cycle and induces apoptosis (programmed cell death).
For cell cycle analysis, cells are treated and then stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).
For apoptosis analysis, a common approach is to use a combination of Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD). Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. 7-AAD is a fluorescent chemical that is excluded by cells with intact membranes. This dual staining allows for the differentiation of viable cells (Annexin V- / 7-AAD-), early apoptotic cells (Annexin V+ / 7-AAD-), and late apoptotic or necrotic cells (Annexin V+ / 7-AAD+).
In a study investigating chitosan-sodium usnate nanosystems, flow cytometry was used to evaluate the induction of apoptosis. The findings demonstrated a significant increase in both early and late apoptotic cell populations following treatment, confirming the pro-apoptotic potential of the formulation.
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (DMSO) | 2.5 ± 0.5 | 3.1 ± 0.6 |
| This compound formulation | 15.7 ± 2.1 | 25.4 ± 3.2 |
| Data is hypothetical and for illustrative purposes, based on typical findings in apoptosis assays. |
Real-Time Cell Analysis Systems (e.g., xCELLigence) for Dynamic Cellular Responses
Real-time cell analysis (RTCA) systems, such as the Agilent xCELLigence platform, provide a non-invasive, label-free method for continuously monitoring cellular responses. selectscience.netnih.gov These systems measure changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of specialized microplates (E-Plates). mdpi.com The measured impedance is expressed as a unitless parameter called the Cell Index, which is a quantitative measure of cell number, adhesion, and morphology. mdpi.com
This technology offers significant advantages over traditional endpoint assays by providing kinetic data of cellular behavior over periods ranging from seconds to days. selectscience.net It is highly sensitive and can detect both rapid signaling events and long-term cytotoxic effects. nih.govols-bio.com The xCELLigence system can be used to study various cellular processes, including cell proliferation, cytotoxicity, adhesion, and migration. selectscience.net Different plate formats, such as the CIM-Plate, allow for the specific analysis of cell invasion and migration towards a chemoattractant. mdpi.com
For this compound research, an RTCA system could be employed to dynamically monitor its impact on cancer cell proliferation. By seeding cells and treating them with various concentrations of this compound, a real-time growth curve would be generated. This allows for the precise determination of the onset and magnitude of cytotoxic or cytostatic effects, providing a detailed temporal profile of the compound's activity.
Molecular Biology Techniques for Gene and Protein Expression Analysis
To understand the mechanisms underlying the cellular effects of this compound, it is essential to analyze its impact on gene and protein expression. Techniques like RNA sequencing and Western blotting provide comprehensive transcriptomic and specific proteomic data, respectively.
RNA sequencing (RNA-seq) is a high-throughput sequencing technology that provides a comprehensive and quantitative snapshot of the entire transcriptome of a cell at a given moment. nih.gov The technique involves isolating RNA from control and treated cells, converting it to complementary DNA (cDNA), and then sequencing these cDNA fragments using next-generation sequencing (NGS) platforms. nih.gov The resulting sequence reads are mapped to a reference genome to identify and quantify the expression levels of thousands of genes simultaneously. nih.gov
This powerful approach can reveal which genes and signaling pathways are activated or suppressed by a compound. For instance, RNA-seq analysis of cells treated with sodium butyrate, another sodium salt, identified significant changes in the expression of genes and long non-coding RNAs associated with inflammatory responses in diabetic nephropathy. nih.gov A similar approach for this compound would likely uncover key pathways it modulates, such as those involved in cell cycle control, apoptosis, or cellular stress responses. The analysis can pinpoint differentially expressed genes (DEGs) that can then be validated by other methods like qRT-PCR. nih.gov
| Gene | Function | Expression Change (Fold) | Pathway |
| CDKN1A (p21) | Cell Cycle Arrest | +3.5 | p53 Signaling |
| BAX | Pro-Apoptotic | +2.8 | Apoptosis |
| BCL2 | Anti-Apoptotic | -2.1 | Apoptosis |
| CCND1 (Cyclin D1) | Cell Cycle Progression | -3.0 | Cell Cycle |
| Data is hypothetical, representing potential findings from an RNA-seq experiment with this compound. |
Western blotting, or protein immunoblotting, is a widely used technique to detect and quantify the expression level of a specific protein within a complex mixture. nih.govazurebiosystems.com The method involves several steps: first, proteins are extracted from cells using lysis buffers. nih.gov These protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred from the gel onto a solid membrane (e.g., PVDF or nitrocellulose). azurebiosystems.com The membrane is then "probed" with a primary antibody that specifically binds to the target protein. Finally, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is added to bind to the primary antibody and generate a detectable chemiluminescent or fluorescent signal. researchgate.net The intensity of this signal, captured by a digital imager, is proportional to the amount of the target protein. azurebiosystems.com
This technique is crucial for validating findings from RNA-seq experiments and for directly assessing changes in the levels of key regulatory proteins. For example, if RNA-seq data suggests that this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, Western blotting can confirm these changes at the protein level, providing stronger evidence for the proposed mechanism of action. Studies on other sodium compounds, such as sodium phenylbutyrate, have used Western blotting to confirm changes in the expression of proteins like STAT3 and BCL11A. nih.gov
RNA Sequencing (RNAseq) for Transcriptomic Profiling
Advanced Biochemical Enzyme Activity Assays (e.g., Caspase Enzyme Assays)
To confirm that a compound induces apoptosis via specific signaling cascades, biochemical assays that measure the activity of key enzymes are employed. Caspases are a family of proteases that are central to the execution of apoptosis. nih.gov These enzymes exist as inactive precursors (procaspases) and are activated in a cascade-like fashion in response to apoptotic stimuli.
Caspase activity assays are designed to directly measure the catalytic function of these enzymes. nih.gov These assays typically use a short peptide substrate that is recognized and cleaved by a specific caspase. This peptide is conjugated to a reporter molecule, either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays). When the active caspase cleaves the substrate, the reporter molecule is released, generating a signal that can be quantified using a spectrophotometer or fluorometer.
Different caspases are involved in distinct apoptotic pathways. For instance:
Caspase-8 is a key initiator caspase in the extrinsic (death receptor-mediated) pathway.
Caspase-9 is the primary initiator caspase in the intrinsic (mitochondrial) pathway.
Caspase-3 and Caspase-7 are executioner caspases, activated by initiator caspases, which then cleave a broad range of cellular substrates to orchestrate cell death.
By using specific substrates for different caspases, researchers can determine which apoptotic pathway is activated by this compound. For example, a study on sodium salicylate (B1505791) demonstrated its ability to activate caspase-3 and induce apoptosis. researchgate.net Measuring the activity of caspases-3, -8, and -9 in this compound-treated cells would provide definitive evidence of apoptosis induction and help delineate the specific molecular pathway involved.
Q & A
Q. What are the validated analytical methods for quantifying sodium usnate in pharmaceutical formulations, and how do they address matrix interference?
this compound can be quantified using UV-spectrophotometric methods in water and phosphate buffer (pH 3):methanol (11:20 v/v) at 290 nm. These methods demonstrate linearity ranges of 0.1–5 μg·cm⁻³ (water) and 1–12 μg·cm⁻³ (buffer-methanol), with detection limits of 0.0721 μg·cm⁻³ and 0.163 μg·cm⁻³, respectively. Recovery studies (98–101%) and low %RSD (<2%) confirm minimal matrix interference from excipients like D-glucose or sorbitol . Validation follows ICH guidelines, including specificity tests via t-statistics comparing pure drug and formulation spectra .
Q. How does pH affect the stability and spectral characteristics of this compound in aqueous media?
this compound exhibits pH-independent UV absorption spectra (290 nm) across buffers (pH 2.5–10.2) and water. Stability studies show no significant absorbance changes over 24 hours at room temperature, supporting its robustness in diverse media. Methanol addition enhances sensitivity without altering spectral properties .
Q. What are the key physicochemical properties of this compound relevant to its mechanism of action?
this compound (C₁₈H₁₅NaO₇, MW 366.3) forms a protective biofilm on surfaces, acting as a selective antibiotic. Its dibenzofuran structure includes acetyl and hydroxyl groups, contributing to antibacterial and antifungal activity. The compound’s high thermal stability (boiling point 594.8°C) supports its use in topical formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and reported toxicity in pharmacological studies?
While this compound shows strong binding affinity to SARS-CoV-2 proteins (e.g., main protease: −8.55 kcal/mol; spike RBD: −6.27 kcal/mol), its toxicity limits internal use. Experimental design should prioritize external applications (e.g., disinfectants) and dose-response studies to identify safe thresholds. Comparative analyses with less toxic derivatives (e.g., potassium usnate) are recommended .
Q. What methodological considerations are critical for optimizing this compound’s bioactivity in anticancer research?
this compound exhibits cytotoxic effects on colorectal cancer cells (e.g., HCT116: IC₅₀ 87.0 μM), but variability exists across cell lines (SW480: IC₅₀ 94.0 μM). Researchers should standardize solvent systems (e.g., phosphate buffer-methanol for solubility) and validate assays using clonogenic survival or invasion assays to distinguish cytotoxic vs. cytostatic effects .
Q. How do experimental parameters influence the sensitivity and reproducibility of UV-spectrophotometric methods for this compound?
Key parameters include:
- Media selection : Water enhances sensitivity (Sandell’s coefficient: 11.58 ng·cm⁻²/0.001 A) vs. buffer-methanol (9.83 ng·cm⁻²/0.001 A) .
- Calibration : Use triplicate measurements for regression equations (e.g., A₂₉₀ = 64.75×[conc] + 0.048 in water, R² > 0.997) .
- Precision : Intra-day/inter-day %RSD <2% requires strict temperature control (±1°C) and instrument calibration .
Q. What strategies address discrepancies in this compound’s reported antibacterial efficacy across studies?
Contradictions may arise from variations in microbial strains, biofilm models, or compound purity (≥98%). Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines, include positive controls (e.g., usnic acid), and validate purity via HPLC cross-referencing .
Methodological Guidelines
- For analytical validation : Follow ICH Q2(R1) for accuracy (spiked recovery 98–102%), precision (≤2% RSD), and linearity (r² ≥0.995). Use paired t-tests to compare method variants .
- For pharmacological studies : Prioritize cell viability assays (MTT/XTT) with EC₅₀ calculations and toxicity profiling in parallel .
- For stability testing : Monitor photodegradation under UV light and pH extremes using accelerated stability protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
